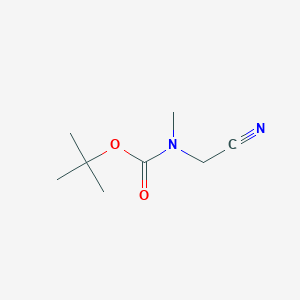

tert-Butyl (cyanomethyl)(methyl)carbamate

Description

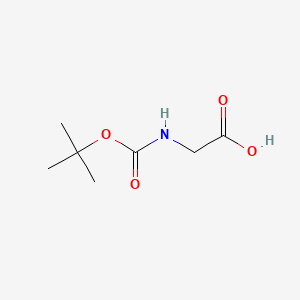

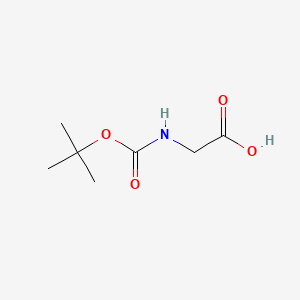

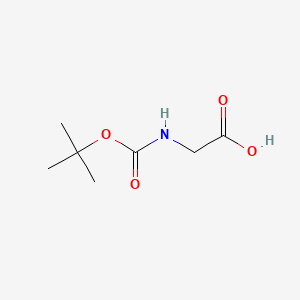

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(cyanomethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNPHDXTYKKHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442993 | |

| Record name | tert-Butyl (cyanomethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180976-09-4 | |

| Record name | tert-Butyl (cyanomethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(cyanomethyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of tert-Butyl (cyanomethyl)(methyl)carbamate?

A Technical Guide to tert-Butyl (cyanomethyl)(methyl)carbamate

Abstract: This technical document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No. 180976-09-4). It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. This guide details the compound's physicochemical characteristics, provides a representative experimental protocol for its preparation, and explores its utility as a synthetic intermediate. All quantitative data is presented in tabular format for clarity, and key chemical transformations are visualized using process-flow diagrams.

Compound Identification and Overview

This compound is a carbamate derivative widely utilized as a building block and intermediate in organic synthesis.[1] Its structure incorporates a nitrile functional group and a tert-butoxycarbonyl (Boc) protected secondary amine, making it a versatile reagent for the introduction of a methylaminoacetonitrile moiety in the synthesis of more complex molecules, including pharmaceuticals, pesticides, and dyes.[1] The Boc protecting group allows for selective deprotection under acidic conditions, while the nitrile group offers a handle for various chemical transformations, such as reduction to a primary amine.

| Identifier | Value |

| CAS Number | 180976-09-4[2] |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₄N₂O₂[2] |

| Molecular Weight | 170.21 g/mol [2] |

| SMILES | CC(C)(C)OC(=O)N(C)CC#N[2] |

| InChI Key | AXNPHDXTYKKHSJ-UHFFFAOYSA-N |

| Synonyms | N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester, 2-[Boc(methyl)amino]acetonitrile[1][2] |

Physicochemical Properties

The compound is typically supplied as a liquid with a purity of 97% or greater.[2] Proper storage involves keeping it in a tightly sealed container in a dry, room-temperature environment.

| Property | Value | Source(s) |

| Physical Form | Liquid | |

| Boiling Point | 59-60 °C @ 0.2 Torr | [1] |

| Purity | ≥97% | [2] |

| Storage | Sealed in dry, room temperature | |

| Topological Polar Surface Area (TPSA) | 53.33 Ų | [2] |

| LogP (Computed) | 1.37688 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

Synthesis and Experimental Protocols

Representative Protocol: Synthesis via Boc-Protection

Objective: To synthesize this compound from N-methylaminoacetonitrile and di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

N-methylaminoacetonitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

-

To a solution of N-methylaminoacetonitrile (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled to 0 °C in an ice bath, add triethylamine (1.2 eq).

-

Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be purified by flash column chromatography on silica gel if necessary.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups. This dual functionality allows for its use in divergent synthetic pathways, making it a valuable intermediate for drug development professionals.

-

Boc Group Deprotection: The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as DCM efficiently removes the Boc group to liberate the secondary amine, N-methylaminoacetonitrile hydrochloride or trifluoroacetate salt. This unmasked amine can then participate in subsequent reactions like amide bond formation or reductive amination.

-

Nitrile Group Reduction: The nitrile functionality can be chemically reduced to a primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, or catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney Nickel (Ra-Ni). This reaction converts the cyanomethyl moiety into an aminoethyl group, yielding tert-Butyl (2-aminoethyl)(methyl)carbamate, a protected diamine scaffold of significant interest in medicinal chemistry.

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.[1] All work should be conducted in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1] The compound should be stored away from sources of ignition and strong oxidizing agents.[1]

| Safety Aspect | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing vapors/mist.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| General Handling | Avoid contact with skin, eyes, and respiratory tract. | [1] |

References

In-Depth Technical Guide: Structural Analysis and Elucidation of tert-Butyl (cyanomethyl)(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of tert-butyl (cyanomethyl)(methyl)carbamate, a carbamate derivative of interest in organic synthesis and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages analogous data from the closely related tert-butyl (cyanomethyl)carbamate and established principles of spectroscopic analysis to predict its structural and physicochemical properties. This guide also outlines a plausible synthetic route and general characterization workflow to facilitate further research and application of this molecule.

Introduction

This compound (CAS No. 180976-09-4) is a small organic molecule featuring a tert-butoxycarbonyl (Boc) protecting group, a methylamino backbone, and a cyanomethyl moiety.[1] The Boc group is a common protecting group for amines in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions. The presence of the nitrile group and the carbamate linkage suggests potential applications as an intermediate in the synthesis of more complex molecules, including peptidomimetics and other pharmaceutically relevant scaffolds. This guide aims to provide a thorough structural elucidation based on theoretical analysis and comparative data.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 180976-09-4 | [1] |

| Molecular Formula | C₈H₁₄N₂O₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Boiling Point | 59-60°C / 0.2 Torr | [2] |

| Predicted logP | 1.3 | Estimated |

| Predicted pKa | Not Available | - |

| Appearance | Colorless to light yellow oil | Predicted |

Proposed Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

-

N-methylaminoacetonitrile hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-methylaminoacetonitrile hydrochloride (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂), add the base (e.g., Et₃N, 2.2 eq) at 0 °C.

-

Stir the mixture for 15-30 minutes to neutralize the hydrochloride salt.

-

To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Structural Elucidation: A Predictive Analysis

In the absence of direct spectroscopic data for this compound, the following sections provide a predictive analysis of its expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on its structure and comparison with the known data for tert-butyl (cyanomethyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

tert-Butyl group: A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.

-

N-Methyl group: A singlet at approximately 2.8-3.0 ppm, integrating to 3 protons.

-

Methylene group (-CH₂CN): A singlet at approximately 4.1-4.3 ppm, integrating to 2 protons.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

-

tert-Butyl carbons (C(CH₃)₃): A signal around 28 ppm.

-

tert-Butyl quaternary carbon (C(CH₃)₃): A signal around 80-81 ppm.

-

N-Methyl carbon (-NCH₃): A signal around 35-37 ppm.

-

Methylene carbon (-CH₂CN): A signal around 35-38 ppm.

-

Nitrile carbon (-CN): A signal in the range of 115-120 ppm.

-

Carbamate carbonyl carbon (-OC=O): A signal around 155 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C≡N stretch (nitrile): A sharp, medium intensity band around 2240-2260 cm⁻¹.

-

C=O stretch (carbamate): A strong, sharp band in the region of 1680-1700 cm⁻¹.

-

C-H stretch (alkane): Bands in the 2850-3000 cm⁻¹ region.

-

C-O stretch (carbamate): Bands in the 1160-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 170. Fragmentation patterns would be expected to include the loss of the tert-butyl group ([M-57]⁺) and other characteristic fragments. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and structural confirmation of this compound.

Caption: General workflow for the synthesis and structural analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity of this compound or its involvement in any signaling pathways. The N-Boc protected aminoacetonitrile scaffold is a versatile building block in medicinal chemistry, and derivatives could potentially be explored for a variety of biological targets after deprotection and further modification. Future research would be required to investigate any potential biological effects.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, structural analysis of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected physicochemical and spectroscopic properties of this molecule. The proposed synthetic protocol and analytical workflow offer a clear path for researchers to synthesize and definitively characterize this compound. Further investigation is warranted to explore its potential applications in organic synthesis and drug discovery.

References

Physical and chemical characteristics of 2-[Boc(methyl)amino]acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[Boc(methyl)amino]acetonitrile, also known as tert-butyl N-(cyanomethyl)-N-methylcarbamate, is a valuable synthetic intermediate in organic chemistry. Its structure incorporates a nitrile group and a Boc-protected secondary amine, making it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for the selective unmasking of the secondary amine for further functionalization. This guide provides a comprehensive overview of the physical and chemical characteristics of 2-[Boc(methyl)amino]acetonitrile, along with relevant experimental details.

Physical and Chemical Characteristics

A summary of the key physical and chemical properties of 2-[Boc(methyl)amino]acetonitrile is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 180976-09-4 | [1][2] |

| Molecular Formula | C₈H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1] |

| Physical State | Not explicitly stated, likely an oil or low-melting solid | |

| Boiling Point | 59-60 °C at 0.2 Torr | |

| Density (Predicted) | 1.033 ± 0.06 g/cm³ | |

| Solubility | Soluble in common organic solvents such as DCM and Methanol. | [3] |

| Melting Point | Not available |

Synthesis and Reactivity

The synthesis of 2-[Boc(methyl)amino]acetonitrile typically involves the protection of the secondary amine of N-methylaminoacetonitrile with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy in organic synthesis.

General Experimental Protocol for Boc Protection of an Amine

This protocol is a general procedure and may require optimization for the specific synthesis of 2-[Boc(methyl)amino]acetonitrile.

Materials:

-

Amine (e.g., N-methylaminoacetonitrile)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., triethylamine, sodium bicarbonate, or a strong base like sodium hydroxide)

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a biphasic system)

-

Water

-

Brine

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Dissolve the amine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Reactivity Profile

The reactivity of 2-[Boc(methyl)amino]acetonitrile is primarily governed by the two main functional groups: the Boc-protected amine and the nitrile group.

-

N-Boc Group: The tert-butoxycarbonyl group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free secondary amine. This orthogonality makes it highly valuable in multi-step syntheses. The deprotection can be visualized as a key step in a synthetic workflow.

-

Nitrile Group: The nitrile group can undergo various chemical transformations. For instance, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reduction would yield a diamine structure, a common motif in biologically active compounds. The nitrile group can also be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Potential Applications and Research Directions

While specific biological activities for 2-[Boc(methyl)amino]acetonitrile have not been extensively reported, its structural motifs suggest its potential as a precursor for various bioactive molecules. Aminoacetonitrile derivatives, in general, have been investigated for their anthelmintic properties. The presence of the protected diamine scaffold makes it an attractive starting material for the synthesis of heterocyclic compounds and peptidomimetics, which are classes of molecules with broad therapeutic applications.

Visualizing Synthetic Pathways and Workflows

To illustrate the potential utility of 2-[Boc(methyl)amino]acetonitrile in a research and development context, the following diagrams, generated using the DOT language, depict a general experimental workflow for its synthesis and a logical relationship for its application in drug discovery.

Caption: A general experimental workflow for the synthesis of 2-[Boc(methyl)amino]acetonitrile.

Caption: A logical workflow illustrating the use of 2-[Boc(methyl)amino]acetonitrile as a scaffold in drug discovery.

Conclusion

2-[Boc(methyl)amino]acetonitrile is a valuable and versatile building block for organic synthesis. Its combination of a stable, yet readily cleavable, protected amine and a reactive nitrile group allows for a wide range of chemical transformations. While specific biological data on this compound is currently limited, its structural features make it a promising starting material for the development of novel therapeutic agents. The experimental protocols and logical workflows provided in this guide are intended to serve as a practical resource for researchers and scientists in the field of drug development and medicinal chemistry. Further investigation into the reactivity and biological applications of this compound is warranted and could lead to the discovery of new and important molecules.

References

Technical Guide: Spectroscopic Analysis of tert-Butyl (cyanomethyl)(methyl)carbamate (CAS 180976-09-4)

Audience: Researchers, scientists, and drug development professionals.

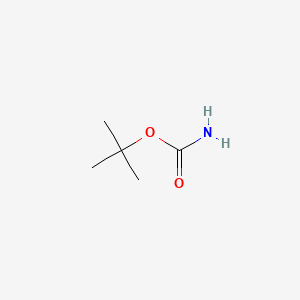

Disclaimer: Direct, publicly available spectroscopic data (NMR, IR, MS) for tert-Butyl (cyanomethyl)(methyl)carbamate (CAS 180976-09-4) is limited. This guide will utilize spectroscopic data for a closely related structural isomer, tert-Butyl (cyanomethyl)carbamate (CAS 85363-04-8) , to illustrate the principles and data presentation formats. This compound is highly analogous and serves as an excellent proxy for understanding the expected spectroscopic characteristics.

Introduction to this compound

-

Chemical Name: this compound

-

CAS Number: 180976-09-4

-

Chemical Structure:

This compound is a carbamate derivative containing a nitrile functional group, making it a potentially useful building block in organic synthesis and drug discovery. Spectroscopic analysis is critical for its identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary (for isomer CAS 85363-04-8)

The following tables summarize the key spectroscopic data obtained for the structural isomer, tert-Butyl (cyanomethyl)carbamate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.48 | Singlet | 9H | -C(CH₃)₃ |

| 4.25 | Doublet | 2H | -NH-CH₂-CN |

| 5.5 (broad) | Singlet | 1H | -NH- |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 28.2 | -C(CH₃)₃ |

| 35.0 | -CH₂-CN |

| 81.0 | -C(CH₃)₃ |

| 116.0 | -CN |

| 155.0 | C=O (carbamate) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2980 | Strong | C-H Stretch (sp³) |

| ~2250 | Medium | C≡N Stretch (Nitrile) |

| ~1710 | Strong | C=O Stretch (Carbamate) |

| ~1250, 1160 | Strong | C-O Stretch |

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)

| m/z | Ion |

| 170 | [M]⁺ (Molecular Ion) |

| 114 | [M - C₄H₈]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[3][4]

-

Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid interfering signals.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][6]

-

Sample Preparation:

-

Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): The sample is placed directly on the surface of an ATR crystal (e.g., diamond or zinc selenide).[7]

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure solvent) is recorded.

-

The sample is placed in the spectrometer, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.

-

3.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.[8][9]

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The sample molecules are ionized. Common ionization techniques for small organic molecules include:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.[9]

-

Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets that evaporate to yield ions. This is a softer ionization technique that often keeps the molecular ion intact.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Visualizations

Diagram 1: NMR Spectroscopy Experimental Workflow

Caption: Workflow for NMR Data Acquisition and Analysis.

Diagram 2: FTIR Spectroscopy Experimental Workflow

Caption: Workflow for FTIR Data Acquisition and Analysis.

Diagram 3: Mass Spectrometry Experimental Workflow

Caption: Workflow for Mass Spectrometry Analysis.

Diagram 4: Structural Elucidation Logic

Caption: Logic for Structural Elucidation via Spectroscopy.

References

- 1. tert-butyl N-(cyanomethyl)carbamate | C7H12N2O2 | CID 545844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. microbenotes.com [microbenotes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ejournal.upi.edu [ejournal.upi.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

The Cyanomethyl Group in Carbamate Scaffolds: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbamate functional group is a cornerstone in medicinal chemistry and drug design, prized for its chemical stability and its capacity to act as a peptide bond surrogate, enhancing cell membrane permeability.[1][2] When a cyanomethyl group is incorporated into a carbamate moiety, it introduces a unique set of reactive properties that can be harnessed for diverse applications, from the synthesis of complex heterocyclic systems to the development of targeted enzyme inhibitors. This technical guide provides an in-depth exploration of the reactivity of the cyanomethyl group within a carbamate framework, offering insights for its strategic application in research and drug development.

Core Reactivity of the Cyanomethyl Carbamate Moiety

The reactivity of a cyanomethyl carbamate is primarily dictated by the interplay between the electron-withdrawing nature of both the carbamate and the cyano group. This electronic environment governs the acidity of the methylene protons and the susceptibility of the nitrile group to nucleophilic attack.

Acidity of the Methylene Protons

Stability of the Carbamate Group

Carbamates are generally stable functional groups, which is why they are frequently employed as protecting groups for amines in organic synthesis. Their stability towards hydrolysis is influenced by the substitution pattern. N,N-disubstituted carbamates are typically more stable towards hydrolysis than their N-monosubstituted counterparts.[1][3] The hydrolysis of carbamates can be catalyzed by acid or base, and enzymatic hydrolysis is a key mechanism of action for many carbamate-based drugs and prodrugs.[2][4]

Key Chemical Transformations

The unique electronic properties of the cyanomethyl group within a carbamate scaffold enable a variety of chemical reactions, making it a versatile building block in organic synthesis.

Deprotonation and Nucleophilic Reactivity

The acidic nature of the methylene protons allows for facile deprotonation with a suitable base to form a resonance-stabilized carbanion. This nucleophilic intermediate can participate in a variety of carbon-carbon bond-forming reactions.

Logical Relationship: Deprotonation and Nucleophilic Attack

References

Theoretical and Computational Insights into tert-Butyl (cyanomethyl)(methyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of tert-butyl (cyanomethyl)(methyl)carbamate, a versatile building block in organic synthesis and drug discovery. This document details the molecule's structural and electronic properties, supported by computational modeling. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, and presents logical workflows for its application in medicinal chemistry. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

This compound, a member of the carbamate family, serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its unique bifunctional nature, possessing both a protected amine and a reactive nitrile group, makes it a valuable synthon for the introduction of a methylaminomethyl cyanide moiety in complex molecular architectures. Understanding the theoretical underpinnings of its structure and reactivity is paramount for its efficient utilization in synthetic chemistry. This guide delves into the computational modeling of this compound, providing insights into its geometric and electronic characteristics.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound and its immediate precursor, tert-butyl (cyanomethyl)carbamate, are presented in Table 1. This data, sourced from established chemical databases, provides a foundational understanding of the molecule's characteristics.

| Property | This compound | tert-Butyl (cyanomethyl)carbamate |

| Molecular Formula | C₈H₁₄N₂O₂ | C₇H₁₂N₂O₂ |

| Molecular Weight | 170.21 g/mol | 156.18 g/mol [2] |

| Boiling Point | 59-60 °C at 0.2 Torr | Not Available |

| CAS Number | 180976-09-4 | 85363-04-8[2] |

| XLogP3 | Not Available | 0.7[2] |

| Hydrogen Bond Donors | 0 | 1[3] |

| Hydrogen Bond Acceptors | 3 | 3[3] |

| Rotatable Bonds | 2 | 2 |

Table 1: Physicochemical and Computed Properties

Computational Modeling Methodology

To elucidate the structural and electronic properties of this compound, a robust computational methodology based on Density Functional Theory (DFT) is proposed. This approach has been successfully applied to the study of various carbamates and related organic molecules.

Geometry Optimization and Vibrational Frequencies

The molecular geometry of this compound will be optimized using a hybrid DFT functional, such as B3LYP or M06-2X, combined with a Pople-style basis set, 6-311+G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules. Frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Electronic Structure Analysis

Following geometry optimization, a single-point energy calculation will be performed to obtain detailed information about the electronic structure. Key properties to be analyzed include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap will be calculated. These values provide insights into the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is crucial for predicting how the molecule will interact with other reagents.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to understand the delocalization of electron density and the nature of the chemical bonds within the molecule.

The overall computational workflow is depicted in the following diagram:

Experimental Protocols

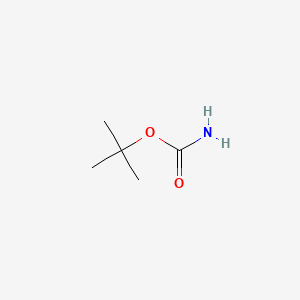

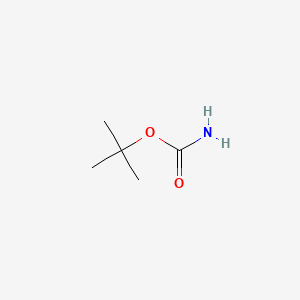

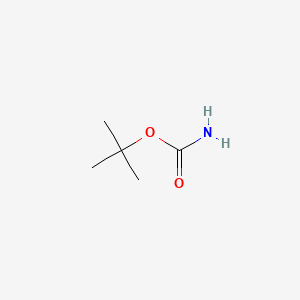

Step 1: Synthesis of tert-Butyl (cyanomethyl)carbamate

This step involves the protection of aminoacetonitrile with a tert-butoxycarbonyl (Boc) group.

Materials:

-

Aminoacetonitrile hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of aminoacetonitrile hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water, add sodium bicarbonate (2.5 eq) in portions at 0 °C.

-

Stir the mixture vigorously until all the solid has dissolved.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield tert-butyl (cyanomethyl)carbamate.

Step 2: N-Methylation to Yield this compound

This step involves the methylation of the secondary amine of the carbamate.

Materials:

-

tert-Butyl (cyanomethyl)carbamate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of tert-butyl (cyanomethyl)carbamate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The synthesized product should be characterized using the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the functional groups present, such as the C≡N stretch of the nitrile and the C=O stretch of the carbamate.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound.

Logical Workflow in Drug Discovery

This compound is a valuable building block in drug discovery due to the synthetic handles it provides. The Boc-protected amine allows for its incorporation into a larger molecule, after which the protecting group can be removed under acidic conditions to reveal a secondary amine. This amine can then be further functionalized. The nitrile group can also be transformed into various other functional groups, such as an amine (via reduction) or a carboxylic acid (via hydrolysis).

The following diagram illustrates a logical workflow for the utilization of this compound in a drug discovery program.

Conclusion

This technical guide has provided a detailed theoretical and practical overview of this compound. The proposed computational methodology offers a robust framework for investigating its molecular properties, while the outlined experimental protocols provide a clear path for its synthesis and characterization. The versatility of this compound as a building block in organic synthesis, particularly in the context of drug discovery, underscores the importance of a thorough understanding of its chemical behavior. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the field of synthetic and medicinal chemistry.

References

An In-Depth Technical Guide to tert-Butyl (cyanomethyl)(methyl)carbamate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (cyanomethyl)(methyl)carbamate, a versatile intermediate in organic synthesis. While the specific historical details of its initial discovery remain nuanced, its significance lies in the broader context of the development and application of tert-butyl carbamates as protecting groups in peptide synthesis and medicinal chemistry. This document details its chemical properties, plausible synthetic methodologies derived from established chemical principles, and its role as a valuable building block in the creation of more complex molecules.

Introduction

This compound, with the CAS number 180976-09-4, is a carbamate derivative that serves as a key intermediate in various organic syntheses.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group attached to a methylamino acetonitrile moiety. The Boc group is a cornerstone of modern organic chemistry, particularly in peptide synthesis, for the temporary protection of amine functionalities.[2] The presence of the cyanomethyl group provides a reactive handle for further chemical transformations. This guide will explore the historical context of its parent compounds, detail its chemical and physical properties, and present potential synthetic routes and applications relevant to researchers in the pharmaceutical and chemical industries.

Historical Context: The Rise of the Boc Protecting Group

The development of this compound is intrinsically linked to the advent of the tert-butoxycarbonyl (Boc) protecting group. The Boc group was first introduced in 1957 by Carpino. Its utility in peptide synthesis was quickly recognized and extensively developed by R. Bruce Merrifield in his pioneering work on solid-phase peptide synthesis.[3] The Boc group's key advantage lies in its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions, which allows for the selective deprotection of amines without affecting other sensitive functional groups.[3] This strategic protection and deprotection are fundamental to the stepwise construction of complex peptides and other organic molecules.

While the exact date and researchers who first synthesized this compound are not prominently documented in readily available literature, its existence and utility are a direct consequence of the foundational work on Boc-protection strategies. It is one of many specialized building blocks designed to introduce a protected aminoacetonitrile fragment into a larger molecule.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 180976-09-4 | [1] |

| Molecular Formula | C₈H₁₄N₂O₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Boiling Point | 59-60 °C at 0.2 Torr | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in a single peer-reviewed publication, its synthesis can be logically deduced from established organic chemistry principles. Two primary retrosynthetic pathways are plausible:

Pathway A: N-Alkylation of a Boc-protected Aminoacetonitrile

This pathway involves the initial protection of aminoacetonitrile followed by methylation.

Pathway B: Boc-protection of N-Methylaminoacetonitrile

This alternative pathway involves the synthesis or acquisition of N-methylaminoacetonitrile, followed by its protection with di-tert-butyl dicarbonate.

Experimental Protocols (Hypothetical)

Based on general procedures for Boc-protection of amines, a plausible experimental protocol for Pathway B is provided below. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Synthesis of this compound via Pathway B

Materials:

-

N-Methylaminoacetonitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve N-methylaminoacetonitrile (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (1.1 - 1.5 eq) to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 - 1.1 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Spectroscopic Data

While specific spectra for this compound are not widely published, data for the closely related tert-Butyl (cyanomethyl)carbamate (CAS 85363-04-8) can provide a useful reference for structural confirmation.[4] The key expected signals are summarized in Table 2.

| Data Type | Expected Signals for this compound |

| ¹H NMR | Singlet around 1.5 ppm (9H, -C(CH₃)₃), Singlet around 2.9-3.1 ppm (3H, -N-CH₃), Singlet around 4.2-4.4 ppm (2H, -CH₂-CN) |

| ¹³C NMR | Signal around 28 ppm (-C(CH₃)₃), Signal around 35-37 ppm (-N-CH₃), Signal around 38-40 ppm (-CH₂-CN), Signal around 81 ppm (-C(CH₃)₃), Signal around 116 ppm (-CN), Signal around 155 ppm (C=O) |

| IR (Infrared) | Absorption band around 2250 cm⁻¹ (C≡N stretch), Absorption band around 1690-1710 cm⁻¹ (C=O stretch of carbamate) |

| MS (Mass Spec) | [M+H]⁺ at m/z 171.11 |

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in organic synthesis. Its bifunctional nature, with a protected amine and a reactive nitrile, makes it a valuable building block for the synthesis of:

-

Pharmaceutical Intermediates: The cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations allow for the construction of complex molecular scaffolds found in many active pharmaceutical ingredients.

-

Unnatural Amino Acids: The nitrile functionality can be a precursor to a carboxylic acid or an amino group, enabling the synthesis of non-proteinogenic amino acids for incorporation into peptides with modified properties.

-

Heterocyclic Compounds: The nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocyclic rings, which are prevalent in drug molecules.

The general workflow for utilizing such a building block in a multi-step synthesis is outlined below.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate whose utility is derived from the well-established principles of Boc-protection chemistry. While its specific discovery is not a landmark event in itself, its existence as a readily available building block facilitates the efficient synthesis of complex molecules for research, particularly in the development of novel therapeutics. The synthetic pathways and applications outlined in this guide provide a framework for researchers to effectively incorporate this versatile compound into their synthetic strategies. Further research into novel applications and the development of more efficient, green synthetic methodologies will continue to enhance its value to the scientific community.

References

A Technical Guide to Determining the Solubility Profile of tert-Butyl (cyanomethyl)(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the necessary experimental protocols for determining the solubility of the organic compound tert-Butyl (cyanomethyl)(methyl)carbamate in common laboratory solvents. Due to the limited availability of public solubility data for this specific compound, this document focuses on the methodologies required to generate a thorough solubility profile.

Compound Information

-

IUPAC Name: this compound

-

CAS Number: 180976-09-4[1]

-

Molecular Formula: C₈H₁₄N₂O₂[1]

-

Molecular Weight: 170.21 g/mol [1]

-

Boiling Point: 59-60°C /0.2 Torr[2]

Predicted Solubility Characteristics

Experimental Protocol for Solubility Determination

The following protocols are adapted from established methods for determining the solubility of organic compounds.[4][5][6] These can be employed to systematically assess the solubility of this compound.

I. Qualitative Solubility Assessment

This initial screening provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of common lab solvents (see Table 1 for suggestions)

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Graduated pipettes or cylinders

Procedure:

-

Add approximately 25 mg of this compound to a clean, dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.[5]

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[5]

-

-

If the compound appears soluble, continue adding the solute in small increments until no more dissolves to confirm saturation.

-

Record the observations in a data table.

II. Quantitative Solubility Determination (Shake-Flask Method)

For a more precise measurement, the shake-flask method is recommended, particularly for solvents in which the compound shows at least partial solubility.[7][8]

Materials:

-

This compound

-

Chosen solvents

-

Screw-cap vials or flasks

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

A suitable analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in each vial. The presence of undissolved solid is necessary to ensure a saturated solution.[8]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[8]

-

After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved this compound using a pre-calibrated analytical method.

-

Calculate the solubility in units such as mg/mL or g/100mL.

Data Presentation

The results of the solubility assessments should be compiled into a clear and organized table.

Table 1: Solubility Profile of this compound

| Solvent | Solvent Type | Qualitative Solubility (e.g., Soluble, Insoluble) | Quantitative Solubility (mg/mL at 25°C) |

| Water | Polar Protic | ||

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Isopropanol | Polar Protic | ||

| Acetonitrile | Polar Aprotic | ||

| Dimethylformamide (DMF) | Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||

| Acetone | Polar Aprotic | ||

| Dichloromethane (DCM) | Halogenated | ||

| Chloroform | Halogenated | ||

| Tetrahydrofuran (THF) | Ether | ||

| Diethyl Ether | Ether | ||

| Toluene | Aromatic | ||

| Hexane | Nonpolar | ||

| Ethyl Acetate | Ester |

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: Workflow for determining compound solubility.

Safety Precautions

-

Always handle this compound and all solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Consult the Material Safety Data Sheet (MSDS) for this compound and each solvent before use to be aware of all potential hazards.[2]

References

Methodological & Application

Application Notes and Protocols: Utilizing tert-Butyl (cyanomethyl)(methyl)carbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

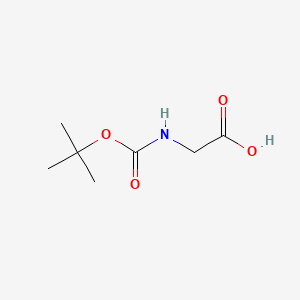

These application notes provide a comprehensive guide for the utilization of tert-Butyl (cyanomethyl)(methyl)carbamate as a precursor for the synthesis of N-Boc-N-methylglycine (Boc-Sar-OH), a non-canonical amino acid, and its subsequent incorporation into peptide chains via Boc-based Solid-Phase Peptide Synthesis (SPPS). Detailed protocols for the hydrolysis of the nitrile precursor and the coupling of the resulting N-methylated amino acid are presented, along with quantitative data and workflow diagrams to facilitate reproducible experimental design.

Introduction

This compound, also known as 2-[Boc(methyl)amino]acetonitrile, is a versatile chemical intermediate. While not directly employed as a standard reagent in peptide chain elongation, its cyanomethyl moiety offers a convenient handle for transformation into a carboxylic acid. This process yields N-Boc-N-methylglycine (Boc-Sar-OH), a derivative of sarcosine. The incorporation of N-methylated amino acids like sarcosine into peptides is a key strategy for introducing conformational constraints, improving metabolic stability, and modulating biological activity.

This document outlines the two-stage process for utilizing this compound in peptide synthesis:

-

Synthesis of the Peptide Building Block: Hydrolysis of this compound to N-Boc-N-methylglycine.

-

Incorporation into a Peptide: Coupling of N-Boc-N-methylglycine in a standard Boc-SPPS workflow.

Synthesis of N-Boc-N-methylglycine from this compound

The conversion of the cyanomethyl group to a carboxylic acid is a critical step in preparing the peptide building block. This is typically achieved through acid-catalyzed hydrolysis.

Experimental Protocol: Acid Hydrolysis

This protocol is based on established methods for nitrile hydrolysis to carboxylic acids, a fundamental transformation in organic synthesis.[1][2][3]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Dioxane

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and concentrated hydrochloric acid in a round-bottom flask.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).

-

Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude N-Boc-N-methylglycine.

-

Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of N-Boc-N-methylglycine.

| Parameter | Value | Reference |

| Yield | 85-95% | General expectation for nitrile hydrolysis. |

| Purity (post-purification) | >98% (by HPLC) | |

| Reaction Time | 4-6 hours | Standard for related nitrile hydrolyses. |

| Melting Point | 88-90 °C | [4] |

Incorporation of N-Boc-N-methylglycine into Peptides via Boc-SPPS

N-Boc-N-methylglycine can be incorporated into peptide sequences using standard Boc-SPPS protocols.[5][6] The coupling of N-methylated amino acids can sometimes be less efficient than their non-methylated counterparts, and may require optimized coupling reagents and longer reaction times.

Logical Workflow for Boc-SPPS Cycle

The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of an amino acid, including the special considerations for N-methylated residues.

Caption: General workflow for a Boc-SPPS cycle.

Experimental Protocol: Coupling of N-Boc-N-methylglycine

This protocol outlines a standard procedure for coupling N-Boc-N-methylglycine to a growing peptide chain on a solid support.[5][6]

Materials:

-

Peptide-resin with a free N-terminal amine

-

N-Boc-N-methylglycine (Boc-Sar-OH)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Perform Boc deprotection by treating the resin with 50% TFA in DCM for 2 minutes, followed by a second treatment for 20 minutes.[5]

-

Wash the resin thoroughly with DCM and then DMF.

-

Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 minutes).

-

Wash the resin with DMF.

-

In a separate vial, pre-activate the N-Boc-N-methylglycine (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes. Add DIPEA (6 equivalents) to this solution.

-

Add the activated amino acid solution to the resin in the synthesis vessel.

-

Shake the reaction vessel at room temperature for 2-4 hours. Monitor the coupling reaction for completion using the Kaiser test (note: the Kaiser test will be negative for the secondary amine after successful coupling).

-

After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

-

Proceed to the next deprotection and coupling cycle.

Quantitative Data for Coupling

The following table provides expected quantitative data for the coupling of N-Boc-N-methylglycine in Boc-SPPS.

| Parameter | Value | Reference |

| Coupling Efficiency | >95% | [7] |

| Typical Coupling Time | 2-4 hours | General practice for hindered amino acids. |

| Purity of Crude Peptide | Sequence-dependent | General knowledge in peptide synthesis. |

Overall Workflow Diagram

The following diagram illustrates the complete workflow from the starting material to the incorporation of the N-methylated amino acid into a peptide.

Caption: From intermediate to peptide incorporation.

Conclusion

This compound serves as a valuable and accessible precursor for the synthesis of N-Boc-N-methylglycine, a key building block for introducing N-methylation into peptides. The protocols detailed in these application notes provide a reliable framework for both the synthesis of this non-canonical amino acid and its successful incorporation into peptide sequences using Boc-SPPS. The ability to modify peptide backbones with N-methylation is a powerful tool for medicinal chemists and peptide scientists in the development of novel therapeutics with enhanced properties.

References

- 1. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of Non-Natural Amino Acids Utilizing Tert-Butyl (cyanomethyl)(methyl)carbamate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of non-natural α-amino acids using tert-Butyl (cyanomethyl)(methyl)carbamate as a versatile starting material. This method offers a straightforward and adaptable three-step sequence involving alkylation, nitrile hydrolysis, and deprotection to yield a wide variety of N-methylated amino acids, which are valuable building blocks in medicinal chemistry and drug development.

Introduction

Non-natural amino acids are crucial components in the design of novel therapeutic agents, offering improved metabolic stability, conformational constraints, and unique side-chain functionalities. The N-methylated backbone is a common motif in bioactive peptides and small molecules, often leading to enhanced cell permeability and resistance to enzymatic degradation. This protocol details a robust method for the synthesis of such compounds starting from the commercially available this compound. The synthetic strategy is based on the nucleophilic character of the α-carbon to the nitrile group, allowing for the introduction of diverse side chains via alkylation. Subsequent hydrolysis of the nitrile to a carboxylic acid and removal of the tert-butoxycarbonyl (Boc) protecting group furnishes the desired non-natural N-methyl amino acid.

Overall Synthetic Scheme

The synthesis proceeds through the following three key steps:

Figure 1: General workflow for the synthesis of non-natural N-methyl-α-amino acids.

Experimental Protocols

Step 1: α-Alkylation of this compound

This step introduces the desired side chain (R-group) onto the α-carbon of the starting material. The reaction is carried out by deprotonating the α-carbon with a strong, non-nucleophilic base, followed by quenching the resulting carbanion with an electrophile (e.g., an alkyl halide).

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOtBu)

-

Alkyl halide (R-X, e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous THF (or DMF) to a concentration of approximately 0.2-0.5 M.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Alternatively, potassium tert-butoxide (1.1 eq) can be used.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield the desired N-Boc-N-methyl-α-amino nitrile.

Table 1: Representative Reaction Conditions and Yields for α-Alkylation

| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl bromide | NaH | THF | 0 to RT | 12 | 85-95 |

| Methyl iodide | NaH | THF | 0 to RT | 12 | 90-98[1] |

| Allyl bromide | KOtBu | DMF | 0 to RT | 10 | 80-90 |

| Propargyl bromide | KOtBu | DMF | 0 to RT | 10 | 75-85 |

Note: Yields are approximate and may vary depending on the specific substrate and reaction scale.

Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid

The nitrile group of the alkylated intermediate is hydrolyzed to a carboxylic acid under either acidic or basic conditions.

Materials:

-

N-Boc-N-methyl-α-amino nitrile

-

Concentrated Hydrochloric acid (HCl)

-

Dioxane

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the N-Boc-N-methyl-α-amino nitrile (1.0 eq) in a mixture of dioxane and concentrated HCl (1:1 v/v).

-

Heat the mixture to reflux (approximately 100 °C) and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude N-Boc-N-methyl-α-amino acid.

-

Purification can be achieved by recrystallization or silica gel column chromatography.

Materials:

-

N-Boc-N-methyl-α-amino nitrile

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the N-Boc-N-methyl-α-amino nitrile (1.0 eq) in methanol or ethanol.

-

Add an aqueous solution of NaOH or KOH (3-5 eq, 6 M).

-

Heat the mixture to reflux and stir for 6-12 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and acidify with 1 M HCl to a pH of approximately 3-4.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Table 2: Comparison of Nitrile Hydrolysis Methods

| Method | Reagents | Temperature (°C) | Time (h) | Advantages | Disadvantages |

| Acidic | Conc. HCl, Dioxane | 100 | 4-6 | Generally faster | Harsh conditions may lead to side reactions |

| Basic | NaOH/KOH, MeOH/H₂O | Reflux | 6-12 | Milder conditions | Longer reaction times, potential for racemization |

Step 3: Deprotection of the Boc Group

The final step involves the removal of the Boc protecting group to yield the free amino acid. This is typically achieved under acidic conditions.

Materials:

-

N-Boc-N-methyl-α-amino acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc-N-methyl-α-amino acid (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) to the solution at 0 °C. A common ratio is 1:1 TFA:DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

-

Add cold diethyl ether to the residue to precipitate the amino acid salt.

-

Collect the solid by filtration and wash with cold diethyl ether.

-

The resulting amino acid can be used as the TFA salt or converted to the free amino acid by ion-exchange chromatography or by neutralization with a suitable base.

Table 3: Common Reagents for Boc Deprotection

| Reagent | Solvent | Temperature (°C) | Time (h) | Comments |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1-2 | Most common, volatile byproducts. |

| HCl in Dioxane (4 M) | Dioxane | RT | 1-2 | Yields the hydrochloride salt directly. |

| HCl in Ethyl Acetate | Ethyl Acetate | RT | 1-3 | Milder alternative to HCl/dioxane. |

Logical Relationship of the Synthetic Pathway

The synthesis follows a logical progression of bond-forming and functional group manipulation steps.

Figure 2: Logical flow of the synthetic protocol.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Strong acids and bases are corrosive. Handle with appropriate care.

-

Alkyl halides can be toxic and should be handled with caution.

Conclusion

The protocol described provides a versatile and efficient method for the synthesis of a diverse range of non-natural N-methyl-α-amino acids from this compound. The three-step sequence is robust and can be adapted for the synthesis of various target molecules by simply changing the alkylating agent in the first step. This methodology is highly valuable for researchers in academia and industry involved in peptide and medicinal chemistry.

References

tert-Butyl (cyanomethyl)(methyl)carbamate as a key intermediate in pharmaceutical manufacturing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (cyanomethyl)(methyl)carbamate, also known as N-Boc-N-methylaminoacetonitrile, is a versatile intermediate in organic synthesis, playing a crucial role in the manufacturing of complex pharmaceutical compounds. Its unique structure, featuring a protected amine and a reactive nitrile group, makes it a valuable building block for the introduction of a methylaminoacetonitrile moiety in drug candidates. This document provides detailed application notes, experimental protocols, and relevant data for the synthesis and utilization of this key intermediate, with a particular focus on its role in the synthesis of antiviral protease inhibitors.

Introduction

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This compound combines the advantages of the Boc protecting group with a reactive nitrile functionality. This makes it an important precursor for the synthesis of various nitrogen-containing heterocycles and acyclic structures that are core components of many active pharmaceutical ingredients (APIs). Notably, the structural motif derived from this intermediate is found in several antiviral drugs, where it plays a critical role in the binding of the drug to its biological target.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 180976-09-4 |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Boiling Point | 59-60 °C at 0.2 Torr |

| Purity (typical) | ≥97% |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from N-Boc-sarcosine. The first step involves the formation of the corresponding amide, followed by dehydration to yield the target nitrile.

Logical Workflow for Synthesis

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of N-Boc-sarcosine amide

-

Reaction Setup: To a solution of N-Boc-sarcosine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amidation: Add a solution of aqueous ammonia (excess) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Boc-sarcosine amide.

Note: Typical yields for this amidation reaction range from 80-90%.

Experimental Protocol: Dehydration of N-Boc-sarcosine amide

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-sarcosine amide (1 equivalent) in a dry solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Add a dehydrating agent. A common and effective system is triphenylphosphine (1.5 equivalents) and carbon tetrachloride (1.5 equivalents), or phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.

-

Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.

Note: Yields for the dehydration step are typically in the range of 70-85%.

Application in Pharmaceutical Manufacturing: Synthesis of Antiviral Agents

This compound is a key intermediate in the synthesis of protease inhibitors, a class of antiviral drugs effective against viruses such as Hepatitis C (HCV) and SARS-CoV-2. The tert-butylcarbamoyl group often serves as a crucial P4 capping group in these inhibitors, contributing to their binding affinity and pharmacokinetic properties.[1]

Signaling Pathway of Protease Inhibitors

Caption: Mechanism of action of viral protease inhibitors.

Application in the Synthesis of a Boceprevir Analog Intermediate